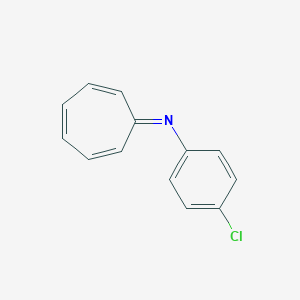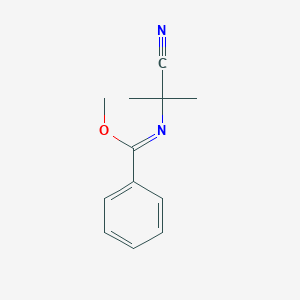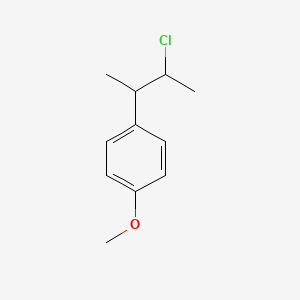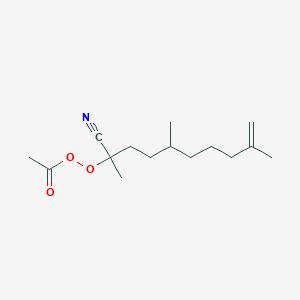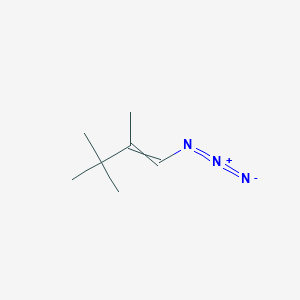
1-Azido-2,3,3-trimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H13N3 It is a derivative of 2,3,3-trimethylbut-1-ene, where an azido group (-N3) is attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Azido-2,3,3-trimethylbut-1-ene can be synthesized through the azidation of 2,3,3-trimethylbut-1-ene. The reaction typically involves the use of sodium azide (NaN3) as the azidating agent. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-2,3,3-trimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: The Huisgen cycloaddition reaction often requires a copper(I) catalyst and is performed under mild conditions, such as room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,3,3-trimethylbut-1-ene can be formed.
Cycloaddition Products: The primary products are triazoles, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Azido-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-azido-2,3,3-trimethylbut-1-ene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethylbut-1-ene: The parent compound without the azido group.
1-Azido-2,3-dimethylbut-1-ene: A similar compound with a different substitution pattern.
1-Azido-3,3-dimethylbut-1-ene: Another isomer with the azido group on a different carbon atom.
Uniqueness
1-Azido-2,3,3-trimethylbut-1-ene is unique due to the presence of the azido group on the first carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
62848-78-6 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-azido-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H13N3/c1-6(5-9-10-8)7(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
JDHVZNHJGJOMNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN=[N+]=[N-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)

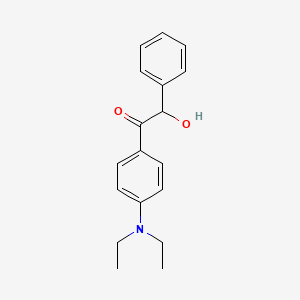

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
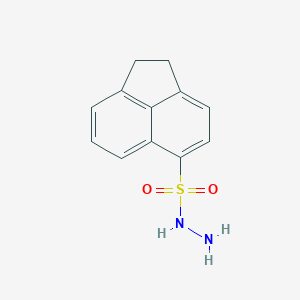
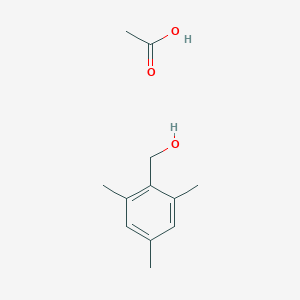

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
